Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes a difluoroethyl group attached to the pyridine ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
- Methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate
- Methyl 6-(1,1-difluoroethyl)pyridine-4-carboxylate
Uniqueness
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is unique due to the position of the difluoroethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of substituents can affect the compound’s ability to interact with biological targets and its overall stability .
Biological Activity
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comparison with structurally similar compounds.
Chemical Structure and Properties
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is characterized by a pyridine ring substituted with a difluoroethyl group and a carboxylate ester. The presence of the difluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.
The biological activity of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The difluoroethyl substituent can enhance the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. This interaction may lead to enzyme inhibition or receptor modulation, which are essential mechanisms for therapeutic applications.
Biological Activity Overview
Research has indicated several potential biological activities for methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has been studied for its potential efficacy against various cancer cell lines. Its ability to inhibit cell proliferation has been noted in several studies.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, including those related to inflammation and cancer progression.
Study 1: Anticancer Activity
In a study examining the anticancer effects of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate on MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 2.95 µM. This was compared favorably against standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 11.73 µM .
Study 2: Enzyme Inhibition
Another study focused on the compound's inhibitory effects on cyclooxygenase (COX) enzymes. Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate showed promising results in suppressing COX-2 activity, which is crucial in inflammatory responses. The IC50 values reported were comparable to those of established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate | Trifluoroethyl group | Enhanced lipophilicity |
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate | Difluoroethyl substituent | Different reactivity profile |
Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate | Trifluoromethyl-cyclopropyl group | Varies in biological activity |
This table highlights how the presence of different fluorinated groups can influence both chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3 |
InChI Key |
YSVOGFKRVKIZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)(F)F |
Origin of Product |
United States |
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